Dual HDAC3/HDAC6 Enzymatic Inhibition with Measurable Selectivity Over HDAC1 and HDAC2
HDAC3/6-IN-2 shows a dual inhibitory profile with moderate selectivity for HDAC6 (IC50 = 0.368 μM) and HDAC3 (IC50 = 0.635 μM) over HDAC1 (IC50 = 2.512 μM) and HDAC2 (IC50 = 4.830 μM) . This profile differentiates it from pan-HDAC inhibitors such as Vorinostat (SAHA), which potently inhibits HDAC1 (ID50 = 10 nM) and HDAC3 (ID50 = 20 nM) with little subtype discrimination . The selectivity ratios (HDAC1/HDAC6 ≈ 6.8; HDAC2/HDAC6 ≈ 13.1) indicate that HDAC3/6-IN-2 spares Class I HDAC1/2 at concentrations that fully engage HDAC6 and HDAC3 . In contrast, the highly selective HDAC6 inhibitor Tubastatin A (HDAC6 IC50 = 15 nM) exhibits >1000-fold selectivity over HDAC1 but lacks HDAC3 activity entirely [1].
| Evidence Dimension | Enzymatic IC50 values against HDAC isoforms (μM) |
|---|---|
| Target Compound Data | HDAC6: 0.368; HDAC3: 0.635; HDAC1: 2.512; HDAC2: 4.830 |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 ID50 = 0.010, HDAC3 ID50 = 0.020; Tubastatin A: HDAC6 IC50 = 0.015, HDAC1 IC50 > 16 |
| Quantified Difference | HDAC3/6-IN-2 exhibits ~6.8-fold selectivity for HDAC6 over HDAC1, versus Vorinostat's ~0.5-fold (non-selective) and Tubastatin A's >1000-fold selectivity for HDAC6 only (no HDAC3 activity). |
| Conditions | Biochemical enzymatic assays using recombinant HDAC isoforms; 10-point dose-response curves for Vorinostat data. |
Why This Matters
Researchers requiring simultaneous engagement of HDAC3 and HDAC6 with reduced HDAC1/2 off-target activity will find HDAC3/6-IN-2 mechanistically distinct from pan-inhibitors and single-target selective inhibitors alike.
- [1] Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, Tubastatin A. J Am Chem Soc. 2010 Aug 11;132(31):10842-6. View Source
